molecular formula C7H6N2O3 B14050013 3-Amino-4-nitrobenzaldehyde

3-Amino-4-nitrobenzaldehyde

Cat. No.: B14050013
M. Wt: 166.13 g/mol
InChI Key: CWCFGQRUDNWBMS-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

3-Amino-4-nitrobenzaldehyde undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, trifluoroperoxyacetic acid, sodium nitrite, and hydrochloric acid. Major products formed from these reactions include various substituted benzaldehydes and diazonium salts.

Mechanism of Action

The mechanism of action of 3-Amino-4-nitrobenzaldehyde involves its ability to undergo various chemical transformations. For instance, in the formation of hydrazones, the compound reacts with aniline derivatives, proceeding with third-order kinetics where the aldehyde shows a partial order of two . This reaction is catalyzed by nucleophilic catalysts, enhancing the rate of hydrazone formation and exchange.

Comparison with Similar Compounds

3-Amino-4-nitrobenzaldehyde can be compared with other nitrobenzaldehyde derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.

Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

3-amino-4-nitrobenzaldehyde

InChI

InChI=1S/C7H6N2O3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-4H,8H2

InChI Key

CWCFGQRUDNWBMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)N)[N+](=O)[O-]

Origin of Product

United States

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